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molecular formula C23H48N2O B1213314 Octadecanamide, N-[3-(dimethylamino)propyl]- CAS No. 7651-02-7

Octadecanamide, N-[3-(dimethylamino)propyl]-

Cat. No. B1213314
M. Wt: 368.6 g/mol
InChI Key: WWVIUVHFPSALDO-UHFFFAOYSA-N
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Patent
US07189687B2

Procedure details

(a-2) was synthesized by a dehydration amidation reaction between stearic acid and N,N-dimethyl-1,3-propanediamine. Specifically, 161 g of N,N-dimethyl-1,3-propanediamine and 373.3 g of the fatty acid were placed in a four-neck flask equipped with a stirrer, a temperature gage and a dehydrating pipe and the mixture was raised to 180° C. The mixture was stirred under heating at this temperature for about 5 hours while distilling generated water. Then, the reaction mixture was cooled to 120° C. and unreacted amine was distilled under reduced pressure to obtain the target N-stearoylaminopropyl-N,N-dimethylamine (a-2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
373.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25][NH2:26]>>[C:1]([NH:26][CH2:25][CH2:24][CH2:23][N:22]([CH3:27])[CH3:21])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCN)C
Step Two
Name
Quantity
161 g
Type
reactant
Smiles
CN(CCCN)C
Name
fatty acid
Quantity
373.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under heating at this temperature for about 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to 120° C.
DISTILLATION
Type
DISTILLATION
Details
unreacted amine was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)NCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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